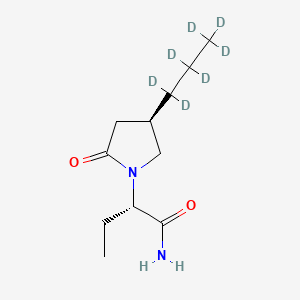

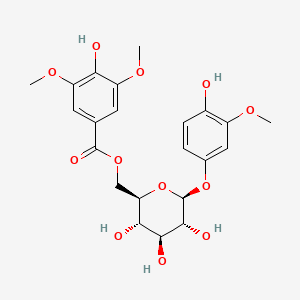

![molecular formula C24H19NO8S2 B569192 2-[(5-Fluoresceinil)aminocarbonil]etil Metanotio sulfonato CAS No. 351330-42-2](/img/structure/B569192.png)

2-[(5-Fluoresceinil)aminocarbonil]etil Metanotio sulfonato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-methylsulfonothioyloxypropanamide is a thiol-specific fluorescent probe. It is widely used in scientific research, particularly in the study of ion channels and protein topology. The compound is known for its ability to change fluorescence during conformational changes when coupled to introduced cysteines .

Aplicaciones Científicas De Investigación

N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-methylsulfonothioyloxypropanamide has a wide range of scientific research applications:

Chemistry: Used as a fluorescent probe in various chemical analyses.

Biology: Employed in the study of ion channels and protein topology, particularly in real-time monitoring of conformational changes.

Medicine: Utilized in research related to neurodegeneration and other medical conditions involving ion channels.

Industry: Applied in the development of new fluorescent probes and sensors for various industrial applications.

Mecanismo De Acción

Target of Action

The primary targets of 2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Methanethiosulfonate are thiol groups in proteins . This compound is a thiol-specific fluorescent probe, which means it specifically binds to the sulfur atom of the thiol group in cysteine residues of proteins . These proteins can include ion channels and other proteins involved in cellular signaling .

Mode of Action

2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Methanethiosulfonate interacts with its targets by forming a covalent bond with the thiol group of cysteine residues . This interaction results in the attachment of a fluorescein moiety to the protein, which can change its fluorescence during a conformational change . This property makes it useful for real-time monitoring of conformational changes in proteins .

Biochemical Pathways

The exact biochemical pathways affected by 2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Methanethiosulfonate depend on the specific proteins it targets. Given its application in ion channel and protein topology research , it can be inferred that it may affect pathways involving ion transport and signal transduction. The downstream effects would depend on the specific roles of the targeted proteins in these pathways.

Result of Action

The molecular and cellular effects of 2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Methanethiosulfonate’s action primarily involve changes in fluorescence of the targeted proteins during conformational changes . This can provide valuable information about protein structure and function, including distances and molecular motion within a protein molecule .

Análisis Bioquímico

Biochemical Properties

2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Methanethiosulfonate interacts with various biomolecules, particularly proteins with cysteine side chains . The compound’s fluorescence can change during a conformational change when coupled to introduced cysteines . This property makes it a valuable tool for monitoring real-time conformational changes in proteins .

Cellular Effects

The effects of 2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Methanethiosulfonate on cells are primarily related to its interactions with proteins. By binding to cysteine residues, it can influence protein conformation and function, which in turn can impact various cellular processes .

Molecular Mechanism

The molecular mechanism of action of 2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Methanethiosulfonate involves binding to thiol groups in proteins . This binding can induce conformational changes in the protein, which can alter the protein’s function and potentially influence cellular processes .

Métodos De Preparación

The synthesis of N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-methylsulfonothioyloxypropanamide involves several stepsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods are similar but scaled up to accommodate larger quantities, ensuring purity and consistency through rigorous quality control measures .

Análisis De Reacciones Químicas

N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-methylsulfonothioyloxypropanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced form, often using reducing agents like sodium borohydride.

Substitution: The methanethiosulfonate group can be substituted with other functional groups, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparación Con Compuestos Similares

N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-methylsulfonothioyloxypropanamide is unique due to its specific interaction with thiol groups and its ability to change fluorescence during conformational changes. Similar compounds include:

MTS-2-Fluorescein: Another thiol-specific fluorescent probe with similar applications.

MTS-6-Rhodamine: A fluorescent probe that interacts with thiol groups but has different fluorescence properties.

MTS-4-Dansyl: A thiol-specific probe with distinct fluorescence characteristics.

These compounds share similar applications but differ in their fluorescence properties and specific interactions with thiol groups .

Propiedades

IUPAC Name |

N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-methylsulfonothioyloxypropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO8S2/c1-35(30,34)31-9-8-22(28)25-13-2-5-17-16(10-13)23(29)33-24(17)18-6-3-14(26)11-20(18)32-21-12-15(27)4-7-19(21)24/h2-7,10-12,26-27H,8-9H2,1H3,(H,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLANDIIUCOYENI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=S)OCCC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO8S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does 2-[(5-Fluoresceinyl)aminocarbonyl]ethyl methanethiosulfonate help us understand the dynamics of the acetylcholine-binding protein?

A: This compound acts as a molecular reporter by attaching to specific cysteine residues introduced into the acetylcholine-binding protein through site-directed mutagenesis []. By attaching the fluorophore to different locations on the protein (loop C, β strands, and loops near the binding site), researchers can monitor the movement and flexibility of these regions using time-resolved fluorescence anisotropy.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1R,2S,4R,5S)-9,9-Dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide](/img/structure/B569119.png)

![methyl 2-[15-(furan-3-yl)-4,6-dihydroxy-8,10,14-trimethyl-3,17-dioxo-2,16-dioxahexacyclo[9.8.0.01,5.04,8.06,10.014,19]nonadec-18-en-9-yl]-2-hydroxyacetate](/img/structure/B569129.png)

![[(7S,11S,12R,13S,14R,15R,16R,17S,18S)-26-Azido-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B569130.png)